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Compound of Interest

Compound Name: 1-Bromo-4-octylbenzene

Cat. No.: B1266205

Executive Summary: 1-Bromo-4-octylbenzene is a substituted aromatic hydrocarbon that
serves as a pivotal intermediate in various fields of chemical synthesis. Its unique structure,
featuring a reactive bromine atom and a lipophilic octyl chain on a benzene ring, makes it a
versatile building block for the synthesis of liquid crystals, pharmaceutical compounds, and
advanced organic materials. This guide provides a comprehensive overview of its chemical and
physical properties, detailed protocols for its synthesis and key reactions, and a discussion of
its primary applications for researchers, scientists, and professionals in drug development and
materials science.

Section 1: Introduction and Nomenclature

1-Bromo-4-octylbenzene is an organic compound valued for its role as a precursor in complex
molecular syntheses. The strategic placement of the bromo and octyl groups at the para
positions of the benzene ring dictates its reactivity and physical properties, making it an ideal
substrate for a range of chemical transformations.

IUPAC Name and Synonyms

o Preferred IUPAC Name: 1-bromo-4-octylbenzene[1][2]

e Synonyms: 1-Bromo-4-n-octylbenzene, 1-(4-Bromophenyl)octane, 4-Bromooctylbenzene, 4-
n-Octylbromobenzene([1]

o CAS Registry Number: 51554-93-9[1][2]
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Chemical Identifiers

e Molecular Formula: C1aH21Br[1][2]
e InChl Key: OOZQSVXPBCINJF-UHFFFAOYSA-N[2]

« SMILES: CCCCCCCCC1=CC=C(Br)C=C1[1]

Overview of Significance

The utility of 1-bromo-4-octylbenzene lies in its bifunctional nature. The C-Br bond is highly
susceptible to metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-
carbon and carbon-heteroatom bonds. The long alkyl (octyl) chain imparts solubility in organic
solvents and influences the physical properties, such as mesophase behavior, of derivative
molecules. This makes it a crucial intermediate in the synthesis of liquid crystals for display
technologies, specialized polymers, and as a hydrophobic scaffold in the development of
pharmaceutical agents.[3]

Section 2: Physicochemical and Safety Properties

A thorough understanding of the compound's properties is essential for its effective use in
synthesis and for ensuring safe laboratory handling.

Physical and Chemical Data

The key physicochemical properties of 1-bromo-4-octylbenzene are summarized in the table
below.
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Property Value Source(s)
Molecular Weight 269.22 g/mol [1]
Appearance (-Jok-)rless to light yellow clear
liquid
Boiling Point 199-201 °C
Density ~1.13 g/cm?3
Flash Point 176.5 °C
Refractive Index ~1.512
Purity Typically >95-98% [2]

Spectral Data

While full spectral data requires experimental acquisition, the expected signatures are as
follows:

e 1H NMR: Aromatic protons would appear as two doublets in the ~7.0-7.5 ppm range,
characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the octyl chain
would appear as a series of multiplets between ~0.8-2.6 ppm, with the benzylic protons
being the most downfield and the terminal methyl group being the most upfield triplet.

e 13C NMR: Aromatic carbons would show four distinct signals, two for the substituted carbons
and two for the unsubstituted carbons. The octyl chain would display eight unique signals.

» IR Spectroscopy: Characteristic peaks would include C-H stretching for both aromatic
(~3000-3100 cm~1) and aliphatic (~2850-2960 cm~1) protons, C=C stretching for the
aromatic ring (~1450-1600 cm~1), and a C-Br stretching band in the fingerprint region.

Safety and Handling

1-Bromo-4-octylbenzene must be handled with appropriate safety precautions in a well-
ventilated fume hood.
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Precautionary
Hazard Class GHS Statement(s) Source(s)
Measures

P261: Avoid breathing
vaporsP280: Wear

_ protective gloves/eye
H315: Causes skin

o protectionP305+P351
irritationH319: Causes
. +P338: IF IN EYES:
serious eye ) ) )
Health Hazards Rinse cautiously with [2]

irritationH335: May
) water for several
cause respiratory _
o minutes. Remove
irritation i
contact lenses, if

present and easy to

do. Continue rinsing.

Store in a cool, dry,

well-ventilated area in
Storage _

a tightly sealed

container.

Section 3: Synthesis of 1-Bromo-4-octylbenzene

The most common and efficient synthesis of 1-bromo-4-octylbenzene is achieved through the
electrophilic aromatic substitution of octylbenzene.

Synthetic Strategy: Electrophilic Bromination

The alkyl group of octylbenzene is an ortho, para-directing activator for electrophilic aromatic
substitution. Due to the significant steric hindrance imposed by the bulky octyl chain, the
incoming electrophile (Br+) will preferentially substitute at the less hindered para position. This
regioselectivity makes the direct bromination of octylbenzene a highly effective method for
producing the desired 1-bromo-4-octylbenzene isomer with high purity. A Lewis acid catalyst,
such as iron(lll) bromide (FeBrs), is required to polarize the bromine molecule (Brz), generating
a sufficiently strong electrophile to react with the aromatic ring.[4][5][6]

Detailed Experimental Protocol

Materials:
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e Octylbenzene

e Bromine (Br2)

e lron(lll) bromide (FeBrs) or iron filings

e Dichloromethane (DCM, anhydrous)

e Sodium thiosulfate solution (10% aqueous)

» Saturated sodium bicarbonate solution

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
Procedure:

e Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to
neutralize HBr gas).

» Dissolve octylbenzene (1.0 eq) in anhydrous DCM and add it to the flask.
e Add a catalytic amount of FeBrs (or iron filings, which will react with Brz to form FeBrs in situ).
e Cool the reaction mixture in an ice bath to 0 °C.

e Slowly add a solution of bromine (1.05 eq) in DCM to the dropping funnel and add it
dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below
5 °C.

 After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4
hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

o Work-up: a. Carefully quench the reaction by slowly adding it to a beaker containing an ice-
cold 10% sodium thiosulfate solution to neutralize any unreacted bromine. b. Transfer the
mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium
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bicarbonate solution, water, and finally, brine. c. Dry the organic layer over anhydrous
MgSOa, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by vacuum distillation to yield 1-bromo-4-
octylbenzene as a clear liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.
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Caption: Workflow for the synthesis of 1-bromo-4-octylbenzene.
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Section 4: Chemical Reactivity and Key
Transformations

The primary site of reactivity in 1-bromo-4-octylbenzene is the carbon-bromine bond, which
serves as a handle for forming new bonds, particularly through organometallic intermediates
and transition-metal-catalyzed reactions.

Grignard Reagent Formation

Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF)
converts the aryl bromide into the corresponding Grignard reagent, (4-octylphenyl)magnesium
bromide. This transforms the electrophilic aromatic carbon into a potent nucleophile and a
strong base.[7][8]

Protocol Outline:

All glassware must be rigorously flame-dried to exclude moisture.

e Magnesium turnings are placed in a flask with anhydrous ether under an inert atmosphere
(N2 or Ar).

» Asmall amount of 1-bromo-4-octylbenzene is added. The reaction is often initiated with a
crystal of iodine or gentle heating.[7]

e Once the reaction begins (indicated by bubbling and turbidity), the remaining aryl bromide
solution is added dropwise at a rate that maintains a gentle reflux.[8][9]

e The resulting Grignard reagent is a gray, cloudy solution and must be used immediately in
subsequent reactions.

Caption: Formation of the Grignard reagent from 1-bromo-4-octylbenzene.

Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-4-octylbenzene is an excellent substrate for a variety of palladium-catalyzed cross-
coupling reactions, which are cornerstone transformations in modern organic synthesis.
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The Suzuki reaction couples the aryl bromide with an organoboron compound (typically a
boronic acid or ester) to form a new C-C bond, producing biaryl compounds.[10][11][12] This
reaction is fundamental for synthesizing the core structures of many liquid crystals and
pharmaceutical molecules. The general mechanism involves oxidative addition of the aryl
bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and
reductive elimination to yield the product.[10][11]

e Sonogashira Coupling: Reacts with a terminal alkyne to form an aryl-alkyne C-C bond.

e Buchwald-Hartwig Amination: Reacts with an amine to form an aryl-amine C-N bond, a
common linkage in pharmaceuticals.

e Heck Reaction: Couples with an alkene to form a substituted alkene.

Ar-Br
(1-Bromo-4-octylbenzene)

Oxidative /

/

Addition /

Reductive Ar-Pd(Il)L2-Br R-B(OH)2
Elimination \ (Oxidative Adduct) (Boronic Acid)
Transmetalation/// ////

/ -
/ -

Ar-Pd(Il)L2-R
(Transmetalation Complex)

Ar-R
(Coupled Product)
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Section 5: Applications in Research and Industry

The versatility of 1-bromo-4-octylbenzene makes it a valuable starting material across several
high-tech industries.

 Liquid Crystal Synthesis: The compound is a fundamental building block for calamitic (rod-
shaped) liquid crystals. The rigid phenyl core and the flexible octyl chain are essential for
forming the nematic and smectic mesophases required for liquid crystal displays (LCDs). The
bromine atom allows for the coupling of different aromatic cores to build more complex, high-
performance liquid crystal molecules.[3]

o Pharmaceutical Intermediates: In drug discovery, the 4-octylphenyl moiety can be
incorporated into lead compounds to enhance lipophilicity, which can improve membrane
permeability and oral bioavailability. The C-Br bond serves as a versatile anchor point for
introducing diverse functional groups via cross-coupling to explore structure-activity
relationships (SAR).

o Materials Science: It is used in the synthesis of organic electronic materials, such as organic
light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to construct well-
defined conjugated systems through reactions at the bromine site is critical for tuning the
electronic and optical properties of these materials.[3]

» Surfactants and Specialty Chemicals: The structure, containing both a hydrophobic tail (octyl
group) and a functionalizable aromatic head, makes it a precursor for certain classes of
specialty surfactants and functional chemicals.[3]

Section 6: Conclusion

1-Bromo-4-octylbenzene is more than a simple chemical; it is an enabling tool for innovation
in science and technology. Its well-defined reactivity, particularly in modern cross-coupling
chemistry, combined with the physical influence of its alkyl chain, provides chemists with a
reliable and versatile platform for molecular construction. From the vibrant displays in our
electronic devices to the development of next-generation pharmaceuticals and materials, the

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1266205?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266205?utm_src=pdf-body
https://www.researchgate.net/figure/Suzuki-coupling-of-1-bromo-4-1-octynylbenzene-5-with-arylboronic-acid-6a-e_tbl1_297291275
https://www.researchgate.net/figure/Suzuki-coupling-of-1-bromo-4-1-octynylbenzene-5-with-arylboronic-acid-6a-e_tbl1_297291275
https://www.researchgate.net/figure/Suzuki-coupling-of-1-bromo-4-1-octynylbenzene-5-with-arylboronic-acid-6a-e_tbl1_297291275
https://www.benchchem.com/product/b1266205?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

synthetic pathways originating from this compound underscore its critical importance in
contemporary chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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